molecular formula C10H7BrFN B3315607 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene CAS No. 951893-82-6

2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene

Cat. No.: B3315607
CAS No.: 951893-82-6
M. Wt: 240.07 g/mol
InChI Key: WEFCDDHUFQMOHZ-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a cyano group, and a fluorine atom attached to a phenyl ring, along with a propene chain. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(2-cyano-3-fluorophenyl)-1-propene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The cyano group can be reduced to an amine, or the compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiourea, or alkoxide salts in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Addition Reactions: Electrophiles like hydrogen halides (HCl, HBr) or nucleophiles like Grignard reagents in anhydrous conditions.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while addition reactions can produce halogenated or hydroxylated products.

Scientific Research Applications

2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene involves its interaction with molecular targets and pathways in biological systems. The presence of the cyano and fluorine groups can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The bromine atom can also participate in covalent bonding with target molecules, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Cyano-3-fluorophenyl)-1-propene: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-Bromo-3-phenyl-1-propene: Lacks the cyano and fluorine groups, resulting in different chemical and biological properties.

    2-Bromo-3-(2-cyano-4-fluorophenyl)-1-propene: Similar structure but with a different position of the fluorine atom, which can influence its reactivity and interactions.

Uniqueness

2-Bromo-3-(2-cyano-3-fluorophenyl)-1-propene is unique due to the combination of the bromine, cyano, and fluorine groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for exploring new chemical transformations and developing novel therapeutic agents.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-7(11)5-8-3-2-4-10(12)9(8)6-13/h2-4H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFCDDHUFQMOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C(=CC=C1)F)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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